molecular formula C16H22BFO3 B7953314 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one

Cat. No.: B7953314
M. Wt: 292.2 g/mol
InChI Key: UGJJMEUHORWKAO-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one is a boronic acid derivative that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a fluorine atom and a boronic ester group, which contribute to its reactivity and stability. Boronic acid derivatives are significant in organic synthesis, particularly in carbon-carbon coupling reactions, and have applications in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include various substituted aromatic compounds and alcohols.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the fluorine atom. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density on the aromatic ring, facilitating various substitution and coupling reactions .

Properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO3/c1-6-7-14(19)12-9-8-11(10-13(12)18)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJJMEUHORWKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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